molecular formula C13H10N2O2 B10845408 7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one

7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B10845408
M. Wt: 226.23 g/mol
InChI Key: KLOFOSXNENLIKT-UHFFFAOYSA-N
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Description

7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one is a compound that features both imidazole and chromone moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromone is a benzopyranone structure. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one typically involves the formation of the imidazole ring followed by its attachment to the chromone structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . These methods are scalable and can be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the chromone moiety.

    Substitution: Both the imidazole and chromone rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the chromone or imidazole rings .

Scientific Research Applications

7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and chromone-containing molecules, such as:

Uniqueness

What sets 7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one apart is the combination of the imidazole and chromone moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

7-(imidazol-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C13H10N2O2/c16-12-3-6-17-13-7-10(1-2-11(12)13)8-15-5-4-14-9-15/h1-7,9H,8H2

InChI Key

KLOFOSXNENLIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN3C=CN=C3)OC=CC2=O

Origin of Product

United States

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